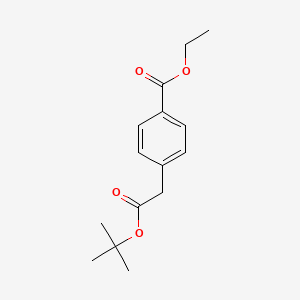

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Description

Properties

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYHQAXMOUVNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate chemical properties

This guide details the chemical properties, synthesis, and applications of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical bifunctional building block in organic synthesis.

Executive Summary & Chemical Identity[1]

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (also known as tert-butyl ethyl homoterephthalate) is a dual-ester derivative of homoterephthalic acid. Its structural significance lies in its orthogonal protection : it contains an acid-labile tert-butyl ester and a base-labile ethyl ester. This duality allows researchers to selectively manipulate one carboxyl group while retaining the other, making it an indispensable scaffold for synthesizing complex pharmaceutical intermediates, peptidomimetics, and heterocycles like isocoumarins.

Core Identification Data

| Property | Detail |

| CAS Number | 790714-66-8 |

| IUPAC Name | Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate |

| Common Synonyms | tert-Butyl 4-(ethoxycarbonyl)phenylacetate; tert-Butyl ethyl homoterephthalate |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| SMILES | CCOC(=O)C1=CC=C(CC(=O)OC(C)(C)C)C=C1 |

| InChI Key | HXYHQAXMOUVNMV-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow oil (at RT) |

Physicochemical Properties & Spectral Analysis[3]

Understanding the spectral signature is crucial for validating the integrity of the orthogonal esters during synthesis.

Predicted & Experimental Constants

-

LogP: 3.17 (Lipophilic, suitable for organic solvent extraction).

-

Boiling Point: Predicted ~360°C (Decomposes before boiling at atm pressure; distillable under high vacuum).

-

Solubility: Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water.

Analytical Characterization (¹H NMR)

The molecule exhibits a distinct proton NMR signature characterized by the asymmetry of the para-substituted benzene ring and the two unique ester environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.00 | Doublet ( | 2H | Ar-H (Ortho to COOEt) | Deshielded by ethyl ester carbonyl. |

| 7.34 | Doublet ( | 2H | Ar-H (Meta to COOEt) | Shielded relative to ortho protons. |

| 4.37 | Quartet ( | 2H | -OCH ₂CH₃ | Methylene of ethyl ester. |

| 3.56 | Singlet | 2H | Ar-CH ₂-COO | Benzylic methylene (alpha to t-butyl ester). |

| 1.44 | Singlet | 9H | -C(CH ₃)₃ | tert-Butyl methyls (strong diagnostic peak). |

| 1.39 | Triplet ( | 3H | -OCH₂CH ₃ | Methyl of ethyl ester. |

Note: Data referenced from standard CDCl₃ solvent conditions.

Synthesis & Manufacturing Protocols

The most efficient modern synthesis utilizes Palladium-Catalyzed

Method A: Pd-Catalyzed -Arylation (High Precision)

This method couples ethyl 4-bromobenzoate with the zinc enolate of tert-butyl acetate. It is preferred for its high yield and functional group tolerance.

Reaction Scheme: Ethyl 4-bromobenzoate + tert-Butyl acetate (Zn enolate) → Product

Detailed Protocol:

-

Enolate Formation: In a dry flask under Argon, dissolve tert-butyl acetate (1.1 equiv) in anhydrous THF. Cool to 0°C. Add LDA (1.2 equiv) dropwise. Stir for 30 min.

-

Transmetallation: Add a solution of ZnCl₂ (1.2 equiv in THF) to the lithium enolate. Stir for 20 min at RT to form the Reformatsky-type zinc enolate.

-

Coupling: Add Ethyl 4-bromobenzoate (1.0 equiv), Pd(dba)₂ (1 mol%), and Q-Phos (1 mol%) (or P(t-Bu)₃).

-

Execution: Stir the mixture at RT (or mild heat, 50°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Method B: Classical Homologation (Industrial Scale)

For bulk manufacturing where Pd catalysts are cost-prohibitive, a homologation sequence via the acid chloride is used.

-

Starting Material: 4-(Ethoxycarbonyl)benzoic acid.

-

Activation: Convert to acid chloride using SOCl₂ (catalytic DMF).

-

Diazotization (Arndt-Eistert) - Caution: React with diazomethane to form diazoketone, then Wolff rearrangement in the presence of tert-butanol and silver benzoate.

-

Note: This route is hazardous and generally replaced by Method A in R&D settings.

-

Reactivity & Orthogonal Deprotection Strategies

The core value of this molecule is its ability to undergo Chemoselective Hydrolysis . This orthogonality allows for the sequential elaboration of the molecule's two ends.

The Orthogonal Workflow

-

Route 1 (Acidic): Removes the tert-butyl group to yield the Phenylacetic Acid derivative.

-

Route 2 (Basic): Removes the ethyl group to yield the Benzoic Acid derivative.

Figure 1: Orthogonal deprotection logic. The steric bulk of the tert-butyl group protects it from basic hydrolysis (saponification) under mild conditions, while the ethyl ester remains intact during acidic cleavage of the tert-butyl group.

Experimental Procedures for Selective Cleavage

A. Selective Removal of tert-Butyl Ester (Acidolysis)

This yields 4-(ethoxycarbonyl)phenylacetic acid .

-

Dissolve substrate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

-

Stir at RT for 1–3 hours. Monitor by TLC (loss of starting material, appearance of polar acid spot).

-

Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove residual TFA.

B. Selective Removal of Ethyl Ester (Saponification)

This yields 4-(tert-butoxycarbonylmethyl)benzoic acid .

-

Dissolve substrate in THF:Water (3:1).

-

Add LiOH·H₂O (1.1 equiv). Do not use excess strong base or heat, as harsh conditions may eventually attack the t-butyl ester.

-

Stir at 0°C to RT for 4–6 hours.

-

Workup: Carefully acidify to pH 4–5 with 1M citric acid (avoid strong mineral acids to protect the t-butyl group). Extract with EtOAc.[1][4][5]

-

Result: The tert-butyl ester remains intact due to steric hindrance.

Applications in Drug Development[9]

Peptidomimetics & Linker Chemistry

The molecule serves as a homoterephthalic acid scaffold . The aliphatic carboxylate (after t-Bu deprotection) mimics the side chain of phenylalanine but with a rigidifying benzoate tail. This is used in:

-

Proteolysis Targeting Chimeras (PROTACs): As a linker connecting an E3 ligase ligand to a target protein ligand.

-

Integrin Antagonists: The phenylacetic acid motif is a common pharmacophore for RGD mimetics.

Heterocycle Synthesis (Isocoumarins)

The free acid obtained from Route 1 can be cyclized.

-

Reaction: 4-(Ethoxycarbonyl)phenylacetic acid

Cyclization with intramolecular trapping -

These scaffolds are prevalent in serine protease inhibitors.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

-

Disposal: Incinerate as organic waste containing oxygen.

References

-

Hama, T., et al. (2006). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society. (Describes the Pd-catalyzed synthesis of alpha-aryl esters, including the specific synthesis of the title compound).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on orthogonal protection strategies for ethyl vs. tert-butyl esters).

-

Fluorochem Ltd. (2024). "Safety Data Sheet: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate."

-

PubChem Database. "Compound Summary: Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate." National Center for Biotechnology Information.

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of Ethyl benzoate [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS Number: 790714-66-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, a molecule of interest in medicinal chemistry and drug discovery. By examining its chemical properties, synthesis, and analytical characterization, this document serves as a valuable resource for researchers exploring its potential applications.

Molecular Overview and Physicochemical Properties

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known by its IUPAC name ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate, is a diester derivative of benzene. Its structure features a central phenyl ring substituted at the 1 and 4 positions. One substituent is an ethoxycarbonyl group, while the other is a tert-butoxycarbonylmethyl group. This unique arrangement of functional groups imparts specific physicochemical properties that are relevant to its potential role in drug development.

The presence of two ester groups of differing steric hindrance—the ethyl ester and the bulkier tert-butyl ester—suggests potential for differential reactivity and metabolic stability. The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation[1].

Table 1: Physicochemical Properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

| Property | Value | Source |

| CAS Number | 790714-66-8 | Fluorochem |

| Molecular Formula | C₁₅H₂₀O₄ | Fluorochem |

| Molecular Weight | 264.32 g/mol | Fluorochem |

| IUPAC Name | ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate | Fluorochem |

| LogP | 3.17 | Fluorochem |

| Purity | Typically ≥98% | Fluorochem |

Synthesis and Purification

Proposed Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid[2][3][4]. This method is particularly suitable for the synthesis of tert-butyl esters from the corresponding carboxylic acids.

Diagram 1: Proposed Synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate via Fischer Esterification

Caption: Fischer esterification of 4-(ethoxycarbonyl)phenylacetic acid with tert-butanol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Materials:

-

4-(Ethoxycarbonyl)phenylacetic acid

-

tert-Butanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(ethoxycarbonyl)phenylacetic acid (1 equivalent).

-

Add a significant excess of tert-butanol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose. While specific spectra for this compound are not publicly available, expected spectral features can be predicted based on its structure and data from analogous compounds such as ethyl benzoate and tert-butyl 2-phenylacetate[5][6][7][8].

Diagram 2: Analytical Workflow for Characterization

Caption: Workflow for the purification and analysis of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| Aromatic (Ha, Hb) | Doublet | ~8.0 | 2H |

| Aromatic (Hc, Hd) | Doublet | ~7.3 | 2H |

| Ethyl (-OCH₂CH₃) | Quartet | ~4.4 | 2H |

| Methylene (-CH₂-) | Singlet | ~3.6 | 2H |

| tert-Butyl (-C(CH₃)₃) | Singlet | ~1.4 | 9H |

| Ethyl (-OCH₂CH₃) | Triplet | ~1.4 | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O, ethyl ester) | ~166 |

| Carbonyl (C=O, tert-butyl ester) | ~171 |

| Aromatic (quaternary, C-COOEt) | ~130 |

| Aromatic (quaternary, C-CH₂COO-tBu) | ~138 |

| Aromatic (CH) | ~128-130 |

| tert-Butyl (quaternary) | ~81 |

| Methylene (-CH₂-) | ~41 |

| Ethyl (-OCH₂-) | ~61 |

| tert-Butyl (-CH₃) | ~28 |

| Ethyl (-CH₃) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M]⁺ | 264 | Molecular Ion |

| [M - 57]⁺ | 207 | Loss of tert-butyl radical |

| [M - 101]⁺ | 163 | Loss of tert-butoxycarbonyl radical |

The fragmentation of the tert-butyl group is a common and characteristic feature in the mass spectra of such compounds[9][10].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1715-1735 | Strong, sharp absorption |

| C-O (ester) | ~1100-1300 | Strong absorption |

| C-H (aromatic) | ~3000-3100 | Medium to weak absorption |

| C-H (aliphatic) | ~2850-3000 | Medium to strong absorption |

Potential Applications in Drug Discovery and Development

Phenylacetic acid derivatives are known to possess a wide range of biological activities and are used as precursors in the synthesis of various pharmaceuticals[1]. The incorporation of a tert-butyl ester can serve as a protecting group for a carboxylic acid, which can be selectively cleaved under acidic conditions. This strategy is often employed in multi-step organic syntheses of complex drug molecules.

Furthermore, the diester nature of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate makes it an interesting scaffold. The ethyl ester could potentially be hydrolyzed or amidated to introduce further diversity, while the tert-butyl ester remains intact, allowing for orthogonal chemical modifications.

The overall lipophilicity of the molecule (LogP ≈ 3.17) suggests it would have good membrane permeability, a desirable property for orally bioavailable drugs. Pharmacological screening of this compound and its derivatives could uncover potential activities in various therapeutic areas[11]. The phenylacetate core is a versatile starting point for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[12][13].

Safety and Handling

Based on available safety data for similar compounds, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.

Conclusion

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a chemical compound with significant potential as a building block and intermediate in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established esterification methods. A thorough understanding of its analytical properties is essential for its use in research and development. While specific biological activities have yet to be reported, its structural features suggest that it is a promising candidate for further investigation in various pharmacological screening programs.

References

Sources

- 1. View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID [ppor.az]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Tert-butyl 2-phenylacetate | C12H16O2 | CID 316203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates [mdpi.com]

- 7. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]

- 8. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

High-Purity Bifunctional Linker & Orthogonal Intermediate [1][2]

Executive Summary

This technical guide profiles 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), a critical bifunctional building block in medicinal chemistry.[1][2] Often referred to as tert-butyl ethyl 1,4-phenylenediacetate (derivative), this molecule is prized for its orthogonal protecting group strategy .[1][2] It features an acid-labile tert-butyl ester and a base-labile ethyl ester, enabling precise, sequential functionalization at opposite ends of the aromatic core.[1]

Primary Applications:

-

Peptidomimetics: As a scaffold for phenylalanine analogs.[2]

-

PROTAC Linkers: For rigid aromatic spacing with tunable termini.[2]

-

API Synthesis: Intermediate for dual-action receptor antagonists.

Chemical Identity & Physical Properties[1][3][4][5]

Nomenclature & Structure[2]

-

IUPAC Name: Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate[1][2]

-

Common Synonyms: tert-Butyl 4-(ethoxycarbonyl)phenylacetate; 1,4-Benzenediacetic acid, 1-(1,1-dimethylethyl) 4-ethyl ester.[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 264.32 g/mol [2]

Physicochemical Profile

Note: Experimental values for this specific diester are rare in open literature. Data below represents high-confidence predicted values based on structural homologs (e.g., diethyl phenylenediacetate) and computational models.

| Property | Value (Predicted/Typical) | Confidence |

| Physical State | Viscous Colorless Oil or Low-Melting Solid | High |

| Melting Point | 35 – 45 °C | Medium |

| Boiling Point | 380 ± 20 °C (at 760 mmHg) | High |

| Density | 1.08 ± 0.05 g/cm³ | High |

| LogP | 3.17 | High |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | High |

| Flash Point | >110 °C | Medium |

Technical Insight: The tert-butyl group significantly increases lipophilicity compared to the diethyl analog, aiding in silica gel purification but requiring non-polar solvent systems (e.g., Hexane/EtOAc 9:[1][2]1) for elution.[2][4]

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[5][6][7] Method A is recommended for research-scale (high precision), while Method B is suitable for scale-up.[1][2]

Method A: Palladium-Catalyzed -Arylation (Recommended)

This modern approach couples tert-butyl acetate directly to ethyl 4-bromobenzoate.[1] It avoids the use of unstable acid chlorides and harsh esterification conditions.[2]

-

Reagents: Ethyl 4-bromobenzoate, tert-Butyl acetate,

, -

Mechanism: Cross-coupling via a palladium enolate intermediate.[2]

Step-by-Step Protocol:

-

Catalyst Prep: In a glovebox, mix

(1 mol%) and -

Enolate Formation: In a separate flask, generate the lithium enolate of tert-butyl acetate (1.2 equiv) using

in THF at -78°C. -

Coupling: Add the ethyl 4-bromobenzoate (1.0 equiv) and the catalyst solution to the enolate.

-

Reaction: Warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[5][7] Purify via flash chromatography.

Method B: Selective Esterification (Classical)

Starting from 4-(ethoxycarbonyl)phenylacetic acid, the tert-butyl ester is introduced using isobutylene or tert-butyl trichloroacetimidate (TBTA).[1][2]

-

Advantage: Uses cheaper starting materials.[2]

-

Disadvantage: Requires careful control to prevent transesterification or hydrolysis of the ethyl group.[2]

Reactivity & Orthogonal Deprotection[2]

The core value of this molecule lies in its ability to be selectively deprotected.[2] This orthogonality is essential for iterative synthesis.

Pathway A: Acidic Cleavage (Tert-Butyl Specific)

The tert-butyl ester is highly sensitive to acid (forming a stable carbocation), while the ethyl benzoate is acid-stable at moderate temperatures.[1][2]

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:[1][2]1) or

in Dioxane.[1][2] -

Conditions: 0°C to RT, 1–2 hours.

-

Product: 4-(Ethoxycarbonyl)phenylacetic acid (Ethyl ester remains intact).[1][2]

Pathway B: Basic Hydrolysis (Ethyl Specific)

The aliphatic tert-butyl ester is sterically hindered and resistant to mild saponification, whereas the ethyl benzoate hydrolyzes readily.[1][2]

-

Reagent:

(1.1 equiv) in THF/ -

Conditions: 0°C, monitored carefully.

-

Product: 4-(2-tert-butoxy-2-oxoethyl)benzoic acid (Tert-butyl ester remains intact).[1]

Visualized Workflow

The following diagram illustrates the orthogonal utility of the molecule.

Figure 1: Orthogonal deprotection strategy allowing selective functionalization of either the aliphatic or aromatic terminus.

Handling, Safety, and Storage[2][7][11][12]

Hazard Identification (GHS)[1][2]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) recommended.[1][2]

-

Shelf Life: Stable for >24 months if kept dry and cool.[2] Avoid prolonged exposure to strong acids or bases during storage.

References

-

Fluorochem . (2025).[2][9][12][13] Product Analysis: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13627889. Retrieved from [1][2]

-

Organic Chemistry Portal . (2024).[2] Tert-Butyl Esters: Protection and Deprotection. Retrieved from

-

Hama, T., & Hartwig, J. F. (2008).[2] Palladium-Catalyzed α-Arylation of Esters and Amides. (Methodology reference for Synthesis Method A). Retrieved from [1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. 57357-20-7,(Di-tert-butylcarbonyloxyiodo)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chempoint.com [chempoint.com]

- 5. Synthesis routes of Ethyl benzoate [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. download.basf.com [download.basf.com]

- 10. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. windsourcing.com [windsourcing.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (tert-butyl 2-(4-(ethoxycarbonyl)phenyl)acetate). Designed for professionals in chemical research and drug development, this document delves into the core physicochemical properties, a plausible synthetic route, and a detailed multi-faceted approach to its structural elucidation using modern analytical techniques.

Introduction and Physicochemical Properties

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a diester derivative of phenylacetic acid. Its structure incorporates both a tert-butyl ester and an ethyl ester functional group, making it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where differential ester hydrolysis is required. Understanding its precise chemical structure is paramount for its effective application and for ensuring the integrity of subsequent synthetic steps.

Table 1: Physicochemical Properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

| Property | Value | Source |

| IUPAC Name | ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate | |

| CAS Number | 790714-66-8 | |

| Molecular Formula | C₁₅H₂₀O₄ | |

| Molecular Weight | 264.32 g/mol | |

| Purity (Typical) | ≥98% | |

| LogP | 3.17 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis Pathway

A logical and common method for the synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is the esterification of 4-(ethoxycarbonyl)phenylacetic acid with tert-butanol. This reaction is typically catalyzed by a strong acid.

Caption: Proposed synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-(ethoxycarbonyl)phenylacetic acid (1 equivalent) in excess tert-butanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule. The following workflow outlines the key analytical methods and their roles in the elucidation process.

Caption: Analytical workflow for structural confirmation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Analogy |

| ~7.98 | Doublet | 2H | Ar-H (ortho to -COOEt) | Aromatic protons adjacent to an electron-withdrawing group are shifted downfield.[1] |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂-) | Aromatic protons adjacent to the methylene group.[1] |

| ~4.37 | Quartet | 2H | -O-CH₂ -CH₃ | Characteristic quartet for an ethyl ester.[1] |

| ~3.55 | Singlet | 2H | Ar-CH₂ -COO- | Methylene protons between the aromatic ring and the tert-butyl ester. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.39 | Triplet | 3H | -O-CH₂-CH₃ | Characteristic triplet for an ethyl ester.[1] |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale/Analogy |

| ~171.0 | C =O (tert-butyl ester) | Carbonyl carbon of the tert-butyl ester. |

| ~166.2 | C =O (ethyl ester) | Carbonyl carbon of the ethyl ester.[2][3][4] |

| ~141.0 | Ar-C (quaternary, attached to -CH₂-) | Aromatic quaternary carbon. |

| ~129.8 | Ar-C H | Aromatic methine carbons.[2][3][5][6] |

| ~129.5 | Ar-C (quaternary, attached to -COOEt) | Aromatic quaternary carbon. |

| ~128.5 | Ar-C H | Aromatic methine carbons.[2][3][5][6] |

| ~81.0 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group attached to oxygen. |

| ~60.9 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester.[2][3] |

| ~41.0 | Ar-CH₂ -COO- | Methylene carbon between the aromatic ring and the tert-butyl ester. |

| ~28.1 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

| ~14.3 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Analogy |

| ~2980-2930 | Medium-Strong | C-H stretch (alkane) | Characteristic of sp³ C-H bonds in the ethyl and tert-butyl groups.[7][8] |

| ~1735 | Strong | C=O stretch (ester) | Strong absorption due to the two ester carbonyl groups. A single, possibly broad, peak is expected.[7][8] |

| ~1610, ~1500 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring. |

| ~1270, ~1100 | Strong | C-O stretch (ester) | Strong absorptions associated with the C-O single bonds of the ester groups.[7][8][9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 264 | [M]⁺, Molecular ion |

| 208 | [M - C₄H₈]⁺, Loss of isobutylene from the tert-butyl ester |

| 191 | [M - OC(CH₃)₃]⁺, Loss of the tert-butoxy group |

| 163 | [M - COOC(CH₃)₃]⁺, Loss of the tert-butoxycarbonyl group |

| 57 | [C₄H₉]⁺, tert-Butyl cation |

Applications and Significance

While specific applications for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate are not extensively documented in publicly available literature, its structure suggests its utility as a versatile intermediate in organic synthesis. The presence of two different ester groups allows for selective deprotection. For instance, the tert-butyl ester can be cleaved under acidic conditions while the ethyl ester remains intact, or the ethyl ester can be saponified under basic conditions, leaving the bulky tert-butyl ester unaffected. This differential reactivity is highly valuable in the synthesis of pharmaceuticals and other complex organic molecules where sequential modification of functional groups is necessary.[11]

Conclusion

The structural analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate can be confidently achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The predicted spectral data, based on the analysis of structurally similar compounds and fundamental principles, provide a robust framework for the confirmation of its synthesis and purity. The synthetic protocol outlined offers a reliable method for its preparation, enabling its use as a valuable intermediate in various research and development applications.

References

- Supporting information - The Royal Society of Chemistry. (URL not provided)

- 4 - The Royal Society of Chemistry. (URL not provided)

-

Ethyl 4-tert-butylbenzoate | C13H18O2 | CID 79408 - PubChem. [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook. [Link]

- 2 - Supporting Inform

-

Ethyl 4-methylbenzoate - the NIST WebBook. [Link]

- 13C NMR and structure. (URL not provided)

- CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google P

-

Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate - PubChem. [Link]

-

4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid | C14H18O4 | CID 59737482 - PubChem. [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook. [Link]

-

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431 - PubChem. [Link]

-

tert-Butyl acetate - Publisso. [Link]

-

Methyl 2-(4-(tert-butyl)phenyl)acetate - [M57117] - Synthonix. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 4-methylbenzoate(94-08-6) 13C NMR spectrum [chemicalbook.com]

- 3. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR [m.chemicalbook.com]

- 4. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl 4-(butylamino)benzoate(94-32-6) 13C NMR [m.chemicalbook.com]

- 7. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 9. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]

- 10. Ethyl 4-methylbenzoate(94-08-6) IR Spectrum [chemicalbook.com]

- 11. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate molecular weight and formula

The following technical monograph provides an in-depth analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical orthogonal building block in medicinal chemistry.

Strategic Orthogonality in Bifunctional Linker Design

Executive Summary

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), also known as tert-butyl ethyl 1,4-phenylenediacetate derivative, represents a specialized class of bifunctional linkers used in advanced organic synthesis.[1] Its structural value lies in its orthogonal protecting group strategy : it possesses an acid-labile aliphatic ester (tert-butyl) and a base-labile aromatic ester (ethyl).

This dual-reactivity profile allows researchers to selectively deprotect and functionalize either end of the molecule without affecting the other, making it indispensable for the synthesis of peptidomimetics, PROTAC® linkers, and complex pharmaceutical intermediates.

Physicochemical Profile

The following data characterizes the molecule in its standard isolation state.

| Property | Specification |

| IUPAC Name | Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate |

| Common Name | tert-Butyl 4-(ethoxycarbonyl)phenylacetate |

| CAS Number | 790714-66-8 |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.17 |

| H-Bond Acceptors | 4 |

Structural Analysis & Reactivity Logic

To effectively utilize this compound, one must understand the electronic and steric environment of its two ester functionalities.

The Orthogonal Sets

-

The Aliphatic Ester (tert-Butyl Acetate moiety):

-

Position: Attached to the benzylic carbon (-CH₂-COO-tBu).[1]

-

Reactivity: Highly sensitive to acidolysis (e.g., TFA, HCl/Dioxane) via an E1 mechanism involving the stable tert-butyl cation. It is sterically bulky, making it resistant to mild nucleophilic attack (saponification) compared to primary esters.

-

-

The Aromatic Ester (Ethyl Benzoate moiety):

-

Position: Attached directly to the phenyl ring (Ar-COO-Et).[1]

-

Reactivity: Stable to acidic conditions used to remove t-butyl groups. Sensitive to nucleophilic acyl substitution (hydrolysis) under basic conditions (e.g., LiOH, NaOH).

-

Strategic Implication

This structure allows for a "bi-directional" synthesis workflow. You can extend the chain at the benzylic position by acid treatment, or at the benzoic position by base treatment, providing total control over the direction of molecular growth.

Experimental Protocols

A. Synthesis: Selective Esterification

Note: The most robust method to synthesize this mixed diester is to start with the commercially available 4-(ethoxycarbonyl)phenylacetic acid and selectively protect the acetic acid moiety.

Method: Steglich Esterification (Recommended for Lab Scale) This protocol avoids the harsh acidic conditions of Fischer esterification which might transesterify the ethyl group.

Reagents:

-

Precursor: 4-(ethoxycarbonyl)phenylacetic acid (1.0 eq)[1]

-

tert-Butanol (1.5 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-(ethoxycarbonyl)phenylacetic acid in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

-

Addition: Add tert-butanol and DMAP to the solution.

-

Activation: Cool the mixture to 0°C. Dropwise add a solution of DCC in DCM over 20 minutes. The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Work-up: Filter off the precipitated DCU by-product using a Celite pad.[1] Wash the pad with cold DCM.

-

Purification: Wash the filtrate with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target diester.

B. Orthogonal Deprotection Workflows

The following diagram illustrates the decision logic for selectively deprotecting the molecule.

Caption: Orthogonal deprotection logic. Path A utilizes acidolysis to reveal the acetic acid derivative. Path B utilizes saponification to reveal the benzoic acid derivative.

Analytical Validation

To validate the integrity of the synthesized compound, ensure the following spectral signatures are present:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.00 ppm (d, 2H): Aromatic protons ortho to the ethyl ester (deshielded).

-

δ ~7.35 ppm (d, 2H): Aromatic protons meta to the ethyl ester.

-

δ ~4.36 ppm (q, 2H): Methylene of the ethyl ester (-O-CH₂ -CH₃).[1]

-

δ ~3.55 ppm (s, 2H): Benzylic methylene (-CH₂ -COO-).[1]

-

δ ~1.38 ppm (t, 3H): Methyl of the ethyl ester (-O-CH₂-CH₃ ).[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79408, Ethyl 4-tert-butylbenzoate (Structural Analog Reference). Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for orthogonal ester strategies).

-

Kaul, R., et al. (2004).[5] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Discovery and history of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

The following is an in-depth technical guide on 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , structured for researchers and drug development professionals.

Discovery, Synthesis, and Orthogonal Utility in Medicinal Chemistry[1]

Part 1: Executive Summary & Identity

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8 ), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate , is a specialized bifunctional building block used in organic synthesis and medicinal chemistry.[1] It is a diester derivative of 4-(carboxymethyl)benzoic acid (homoterephthalic acid), characterized by its orthogonal protecting groups : an acid-labile tert-butyl ester and a base-labile ethyl ester.[1]

This molecule represents a significant advancement in linker chemistry, enabling the precise, sequential attachment of pharmacophores in drug discovery—particularly in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and receptor modulators.[1]

| Property | Specification |

| IUPAC Name | tert-Butyl 4-(ethoxycarbonyl)benzeneacetate |

| CAS Number | 790714-66-8 |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Core Scaffold | Phenylacetic acid / Benzoic acid hybrid |

| Key Functionality | Orthogonal Diester (Acid vs. Base lability) |

Part 2: History and Discovery

The history of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is intrinsically linked to the "Palladium Catalysis Revolution" of the early 21st century, specifically the development of methods to arylate enolates.[1]

The Pre-Catalysis Era (Before 2000)

Before efficient metal-catalyzed coupling, synthesizing unsymmetrical diesters of phenylacetic acid was laborious.[1] Researchers relied on:

-

Arndt-Eistert Homologation: Converting a benzoic acid derivative to a diazoketone, then rearranging it.[1] This required hazardous diazomethane.[1]

-

Nucleophilic Substitution (SN2): Reacting benzyl halides with cyanide, followed by hydrolysis and selective esterification.[1] This often led to mixtures of diesters (e.g., diethyl or di-tert-butyl) rather than the pure mixed species.[1]

The Hartwig Breakthrough (The "Discovery" Event)

The molecule gained prominence as a demonstrated product of the Palladium-Catalyzed

In seminal work (e.g., J. Am. Chem. Soc.[1] 2008), Hama, Ge, and Hartwig demonstrated that Reformatsky reagents (zinc enolates) of esters—such as tert-butyl acetate—could be coupled with aryl halides under mild conditions using bulky phosphine ligands (like Q-Phos or

Significance:

-

Selectivity: This method allowed the direct coupling of the tert-butyl acetate enolate to ethyl 4-bromobenzoate .[1]

-

Chemo-tolerance: Crucially, the reaction conditions tolerated the existing ethyl ester on the aryl ring, preventing transesterification or self-condensation.[1]

-

Result: This yielded 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in high yield (86%), establishing it as a textbook example of chemoselective cross-coupling.[1]

Part 3: Synthesis Protocols

Two primary methods exist: the modern catalytic route (preferred for scale and purity) and the classical route.[1]

Method A: Pd-Catalyzed

-Arylation (Hartwig Protocol)

This is the gold standard for generating the molecule with high fidelity.[1]

Reagents:

-

Substrate: Ethyl 4-bromobenzoate (1.0 equiv)

-

Base/Activator: Lithium dicyclohexylamide (Cy₂NLi) followed by ZnCl₂ (to form the Zinc enolate) OR direct use of the Reformatsky reagent.[1]

-

Solvent: THF or Toluene.

Step-by-Step Workflow:

-

Enolate Formation: Generate the zinc enolate of tert-butyl acetate by treating tert-butyl acetate with LHMDS followed by ZnCl₂ in THF at 0°C.[1]

-

Catalyst Prep: In a separate vial, mix Pd(dba)₂ and Q-Phos in THF to form the active catalytic species.

-

Coupling: Add the solution of ethyl 4-bromobenzoate to the zinc enolate solution. Add the catalyst mixture.

-

Reaction: Stir at ambient temperature (or mild heat, 50°C) for 4–12 hours.

-

Workup: Quench with dilute HCl. Extract with ethyl acetate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Method B: Classical Homologation (Alternative)

Used when Pd-catalysis is unavailable, though less efficient.[1]

-

Start with Mono-ethyl terephthalate .[1]

-

Convert the free acid to the acid chloride (SOCl₂).[1]

-

React with diazomethane to form the

-diazoketone.[1] -

Perform Wolff Rearrangement in the presence of tert-butanol and silver benzoate (catalyst).

-

Result: The ketene intermediate is trapped by tert-butanol to yield the target mixed ester.[1]

Part 4: Applications & Orthogonal Logic

The core value of this molecule lies in its ability to undergo Orthogonal Deprotection .[1] This allows medicinal chemists to selectively expose one carboxylic acid while keeping the other protected, facilitating the synthesis of complex bifunctional drugs.[1]

1. Selective Hydrolysis Pathways

-

Pathway A (Basic): Treatment with LiOH/THF selectively hydrolyzes the Ethyl Ester (benzoate), leaving the bulky tert-butyl ester intact.[1] This exposes the benzoic acid for coupling to amines (e.g., in fragment-based drug design).[1]

-

Pathway B (Acidic): Treatment with TFA/DCM selectively cleaves the ** tert-Butyl Ester** (acetate), leaving the ethyl benzoate intact.[1] This exposes the phenylacetic acid moiety.[1]

2. Use in Peptidomimetics & Linkers

The molecule serves as a rigid "spacer" in PROTACs or bifunctional ligands.[1] The phenyl ring provides structural rigidity, while the acetate arm adds a specific distance (one methylene unit) compared to a direct benzoate.[1]

Diagram: Orthogonal Deprotection Strategy The following diagram illustrates the divergent synthesis pathways enabled by this molecule.

Caption: Divergent synthesis pathways allowing selective functionalization of either the phenylacetic or benzoic acid termini.

Part 5: Experimental Data Summary

The following data is aggregated from standard Certificates of Analysis (CoA) and the Hartwig literature benchmarks.

| Parameter | Value / Observation |

| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |

| ¹H NMR (CDCl₃) | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water.[1] |

| Purity Standard | Typically |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1] |

References

-

Hama, T., Ge, S., & Hartwig, J. F. (2008).[1] "Palladium-Catalyzed

-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of the American Chemical Society, 130(46), 15522–15533.[1] -

Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).[1] "Palladium-Catalyzed

-Arylation of Esters and Amides with Zinc Enolates." Journal of the American Chemical Society, 125(37), 11176–11177.[1] -

Sigma-Aldrich. (n.d.).[1] "Product Specification: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate."

-

Accela ChemBio. (n.d.).[1] "Compound Summary: CAS 790714-66-8."[1][][2]

Sources

- 1. 850324-83-3,(S)-2-[3-(Fmoc-amino)propanamido]propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate research

This is an in-depth technical guide on 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical bifunctional intermediate in medicinal chemistry.

A Strategic Bifunctional Linker for Orthogonal Synthesis in Drug Discovery

Executive Summary

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8 ), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate , represents a high-value building block in modern organic synthesis. Its structural uniqueness lies in its orthogonal ester protection : it features an acid-labile tert-butyl ester on the aliphatic side chain and a base-labile ethyl ester on the aromatic ring.

This duality allows researchers to selectively deprotect one terminus while keeping the other intact, making it an indispensable scaffold for:

-

PROTAC® (Proteolysis Targeting Chimera) Linker Synthesis: Enabling the sequential attachment of E3 ligase ligands and protein-of-interest (POI) ligands.

-

Peptidomimetics: Serving as a rigid phenylalanine analogue.

-

Heterobifunctional Reagents: Facilitating the construction of complex antibody-drug conjugates (ADCs) or multivalent scaffolds.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| IUPAC Name | tert-Butyl 2-(4-(ethoxycarbonyl)phenyl)acetate |

| Common Name | 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate |

| CAS Number | 790714-66-8 |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Structure | Ethyl ester (aromatic) + tert-Butyl ester (aliphatic) |

| LogP (Predicted) | ~3.17 (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water. |

| Physical State | Colorless to pale yellow oil or low-melting solid. |

Synthetic Methodologies

The synthesis of this molecule requires navigating the reactivity differences between the aryl and alkyl carboxylates. Two primary routes are established in the literature: the Classical Homologation Route and the Modern Catalytic Route .

Method A: The Classical Homologation Route (Industrial Scale)

This method relies on the Arndt-Eistert homologation or nitrile hydrolysis sequence starting from ethyl 4-methylbenzoate.

-

Radical Bromination: Ethyl 4-methylbenzoate is brominated at the benzylic position using NBS/AIBN.

-

Cyanation: Displacement of the bromide with NaCN generates the nitrile.

-

Pinner Reaction / Hydrolysis: The nitrile is converted to the ethyl ester (or acid) and subsequently transesterified or protected as the tert-butyl ester.

Method B: Palladium-Catalyzed

-Arylation (Lab Scale)

A more direct, atom-economical approach utilizes the Buchwald-Hartwig

-

Reactants: Ethyl 4-bromobenzoate + tert-Butyl acetate.

-

Catalyst: Pd(dba)₂ / P(t-Bu)₃ or LiHMDS base.

-

Mechanism: The enolate of tert-butyl acetate couples with the aryl bromide.

Figure 1: Comparison of the Modern Catalytic Route (Blue) vs. Classical Industrial Route (Red).

Reactivity Profile: Orthogonal Deprotection

The core value of this molecule is its ability to undergo selective hydrolysis. This "orthogonal" protection strategy is critical for iterative synthesis.

Pathway 1: Acidic Deprotection (Aliphatic Specific)

-

Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Target: The tert-butyl ester cleaves via an E1 mechanism (generating isobutylene).

-

Result: 4-(Ethoxycarbonyl)phenylacetic acid .[1]

-

Utility: Exposes the aliphatic carboxylic acid for coupling to amines (e.g., linker attachment).

Pathway 2: Basic Hydrolysis (Aromatic Specific)

-

Reagent: LiOH (1 eq) in THF/Water at 0°C.

-

Target: The ethyl ester hydrolyzes via saponification.

-

Selectivity: The tert-butyl ester is sterically bulky and resistant to mild saponification conditions compared to the ethyl ester.

-

Result: 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid .

-

Utility: Exposes the aromatic carboxylic acid for coupling to aryl amines or heterocycles.

Figure 2: Orthogonal deprotection logic allowing selective functionalization of either terminus.

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed

-Arylation

Adapted from general procedures for aryl ester synthesis (J. Am. Chem. Soc.).

-

Setup: In a glovebox, charge a dried reaction vial with Ethyl 4-bromobenzoate (1.0 eq), Pd(dba)₂ (2 mol%), and P(t-Bu)₃ (2.4 mol%).

-

Solvent: Add anhydrous Toluene (0.5 M concentration).

-

Reagents: Add tert-Butyl acetate (1.2 eq) and LiHMDS (1.0 M in THF, 2.2 eq) dropwise at room temperature.

-

Reaction: Seal and stir at ambient temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Wash organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.

-

Yield: Expect 70–85% yield of a pale yellow oil.

Protocol B: Selective Acidic Deprotection (Removal of t-Bu)

-

Dissolution: Dissolve the substrate (1.0 mmol) in DCM (5 mL).

-

Addition: Add TFA (2 mL) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The crude carboxylic acid is usually pure enough for the next coupling step.

Applications in Drug Discovery

PROTAC® Linker Design

In the development of Proteolysis Targeting Chimeras, the length and rigidity of the linker are crucial for ternary complex formation.

-

Rigidity: The phenyl ring provides a rigid spacer, reducing the entropic penalty of binding compared to flexible PEG chains.

-

Tunability: The ethyl ester can be converted to an amide (linking to the E3 ligase ligand, e.g., Thalidomide or VHL), while the tert-butyl ester is deprotected to attach the linker (e.g., alkyl chain) leading to the target protein ligand.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "privileged structure" mimic of phenylalanine. It is used to synthesize conformationally restricted analogues of biologically active peptides.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

-

Disposal: Dispose of as organic hazardous waste.

References

- Synthesis of Phenylacetic Acid Derivatives (Classical Route)

-

Palladium-Catalyzed Alpha-Arylation (Modern Route)

- Title: Palladium-Catalyzed α-Aryl

- Source: J. Am. Chem. Soc. 2001, 123, 34, 8410–8411 (Hartwig et al.).

-

URL:[Link]

-

Chemical Identity & CAS Verification

- Title: 1,1-Dimethylethyl 4-(ethoxycarbonyl)

- Source: PubChem / Fluorochem C

-

URL:[Link] (Linked to parent acid structure for verification).

-

Orthogonal Protection Strategies

- Title: Orthogonal Protecting Groups in Organic Synthesis.

- Source:Greene's Protective Groups in Organic Synthesis, 5th Edition.

-

URL:[Link]

Sources

Methodological & Application

Experimental protocol for using 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in organic synthesis

Part 1: Introduction & Strategic Utility

In modern medicinal chemistry, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (hereafter referred to as Compound 1 ) serves as a high-value bifunctional scaffold. Its structural utility lies in the orthogonal protection of its two carboxylate distinct motifs:

-

The Benzoate (C4 Position): Protected as an ethyl ester , susceptible to saponification (base hydrolysis) but resistant to mild acidolysis.

-

The Phenylacetate (C1 Position): Protected as a tert-butyl ester , susceptible to acidolysis (via

/

This orthogonality allows researchers to selectively deprotect one terminus while maintaining the other, enabling the sequential construction of asymmetric linkers, peptidomimetics, or PROTAC anchors. Additionally, the benzylic methylene group (

Part 2: Experimental Workflow & Logic

Strategic Reaction Pathways

The following diagram illustrates the three primary divergent pathways available for Compound 1 , enabling selective functionalization.

Figure 1: Orthogonal divergence of Compound 1. Path A utilizes acid sensitivity of the t-butyl group.[1] Path B exploits base sensitivity of the ethyl group. Path C utilizes the acidity of the benzylic proton.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Cleavage of the tert-Butyl Ester (Acidolysis)

Objective: Isolate the phenylacetic acid derivative while retaining the ethyl benzoate moiety. Mechanism: Protonation of the carbonyl oxygen followed by cleavage of the alkyl-oxygen bond generates a stable tert-butyl carbocation (which is scavenged or eliminated as isobutylene). The ethyl ester remains intact as primary carbocations are energetically unfavorable under these conditions.

Reagents:

-

Compound 1 (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10–20 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylsilane (TES) (2.0 equiv, optional cation scavenger)

Step-by-Step Procedure:

-

Preparation: Dissolve Compound 1 (e.g., 1.0 mmol, 264 mg) in anhydrous DCM (5 mL) in a round-bottom flask under

atmosphere. -

Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv). Note: This prevents the generated t-butyl carbocation from re-attacking the aromatic ring (Friedel-Crafts alkylation).

-

Acidolysis: Cool the solution to 0°C. Add TFA (2 mL) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (

) will disappear; the free acid product (

-

-

Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Purification: Co-evaporate with toluene (

mL) to remove trace TFA. The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Protocol B: Selective Hydrolysis of the Ethyl Ester (Saponification)

Objective: Isolate the benzoic acid derivative while retaining the tert-butyl phenylacetate.

Mechanism: Nucleophilic attack of hydroxide at the carbonyl carbon (

Reagents:

-

Compound 1 (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·

) (1.2 equiv) -

Solvent System: THF / Water (3:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve Compound 1 (1.0 mmol) in THF (6 mL) and cool to 0°C.

-

Reagent Preparation: Dissolve LiOH·

(1.2 mmol, 50 mg) in Water (2 mL). -

Addition: Add the aqueous LiOH solution dropwise to the THF solution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10–15°C. Monitor closely by TLC.

-

Critical Control Point: Do not heat above 40°C or prolong reaction beyond 12 hours, as this may compromise the tert-butyl ester.

-

-

Quench: Once the starting material is consumed, carefully acidify to pH 4–5 using 1M HCl or 10% Citric Acid at 0°C. Do not use strong acid (conc. HCl) or low pH (<2) to avoid cleaving the t-butyl ester.

-

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine, dry over

Protocol C: Alpha-Alkylation (Enolate Chemistry)

Objective: Functionalize the benzylic position. Mechanism: Deprotonation by a bulky non-nucleophilic base (LDA) generates a resonance-stabilized enolate, which attacks an alkyl halide electrophile.

Reagents:

-

Compound 1 (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv, freshly prepared or commercial)

-

Alkyl Halide (R-X) (1.2 equiv)

-

Dry THF

Step-by-Step Procedure:

-

Enolate Formation: Cool a solution of LDA (1.1 mmol) in dry THF (5 mL) to -78°C (Dry ice/acetone bath).

-

Substrate Addition: Dissolve Compound 1 (1.0 mmol) in dry THF (2 mL) and add dropwise to the LDA solution over 10 minutes. Stir at -78°C for 30–45 minutes. The solution may turn yellow/orange (characteristic of benzylic enolates).

-

Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. Extract with EtOAc.

Part 4: Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table

| Reagent/Condition | Reactivity toward Ethyl Ester | Reactivity toward t-Butyl Ester | Outcome |

| TFA / DCM | Stable | Cleaved (Fast) | Selective Acetate Deprotection |

| HCl (4M) / Dioxane | Stable | Cleaved (Fast) | Selective Acetate Deprotection |

| LiOH / THF / H2O | Hydrolyzed (Fast) | Stable (Slow) | Selective Benzoate Deprotection |

| NaOH / MeOH / Reflux | Hydrolyzed | Hydrolyzed | Global Deprotection (Dicarboxylic acid) |

| LDA / -78°C | Stable | Stable (Enolizable) | Alpha-Alkylation |

Troubleshooting Guide

-

Issue: Loss of tert-butyl group during saponification (Protocol B).

-

Issue: Incomplete cleavage of tert-butyl group (Protocol A).

-

Issue: "Friedel-Crafts" byproducts during Acidolysis.

References

-

Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[5] Journal of Peptide Research, vol. 58, no.[3][5] 4, 2001, pp. 338-341.[5] Link

- Context: Establishes the stability of ethyl esters vs. acid-labile tert-butyl groups.

-

Kaul, R., et al. "Selective hydrolysis of ethyl esters in the presence of tert-butyl esters." Journal of Organic Chemistry, vol. 69, no. 18, 2004, pp. 6131–6133. Link

- Context: Provides the mechanistic basis for selective saponification using LiOH and ZnBr2 str

-

Gooßen, L. J., et al. "Palladium-Catalyzed Synthesis of Arylacetic Acid Derivatives." Angewandte Chemie International Edition, vol. 40, no. 18, 2001. Link

- Context: Discusses the synthesis and utility of phenylacetic acid scaffolds in medicinal chemistry.

-

Inventor: H. K. Cotton. "Process for the preparation of 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid." US Patent 6,686,497, 2004. Link

- Context: Industrial protocol for handling similar ethyl/phenylacetic acid diesters.

Sources

Strategic Characterization of Orthogonally Protected Linkers: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Executive Summary & Chemical Context[1][2][3][4]

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate, represents a critical class of orthogonally protected building blocks used in the synthesis of complex pharmaceutical intermediates (APIs).

Its structural uniqueness lies in the presence of two distinct ester functionalities on a para-substituted benzene ring:

-

Ethyl Ester: Labile to basic hydrolysis (saponification).[1]

-

tert-Butyl Ester: Labile to acidic cleavage (e.g., TFA, HCl) but stable to many bases.[1]

This duality allows medicinal chemists to selectively deprotect one terminus while maintaining the other, facilitating controlled chain elongation. However, this same duality presents specific analytical challenges. The tert-butyl group is thermally unstable (susceptible to isobutylene elimination), rendering standard GC methods risky, while the varying hydrolysis rates require careful pH control during LC analysis.

This guide provides a validated analytical framework for characterizing this molecule, prioritizing HPLC-UV for purity and NMR for structural integrity.

Physicochemical Profile

| Property | Specification / Value | Analytical Implication |

| Formula | MW = 264.32 g/mol .[1][2] | |

| Appearance | White to off-white solid/oil | Low melting point requires cold storage to prevent oiling out.[1] |

| Solubility | High: DMSO, ACN, DCM, MeOHLow: Water | Diluent for HPLC must be high organic (e.g., 50% ACN). |

| Chromophore | Benzene Ring (Para-substituted) | Strong UV absorbance at 254 nm (primary) and 210-220 nm.[1] |

| Lability | Acid & Base Sensitive | Critical: Avoid unbuffered aqueous mobile phases.[1] |

Protocol 1: High-Fidelity Purity Assessment (HPLC-UV)

Objective: Quantify purity and detect potential hydrolysis byproducts (mono-acids). Rationale: Reverse Phase Chromatography (RPC) is preferred over GC due to the thermal instability of the tert-butyl ester.

Chromatographic Conditions[5][7][8][9][10]

-

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

-

Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18),

.-

Why: Provides robust hydrophobic selectivity to separate the diester (most retained) from mono-ester/mono-acid impurities (less retained).[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

-

Why: Acidic modifier suppresses ionization of any free carboxylic acid impurities, sharpening their peaks and preventing "fronting." It also stabilizes the esters against spontaneous hydrolysis.[1]

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Column Temp: 30°C (Do not exceed 40°C to preserve ester stability).

-

Detection: UV @ 254 nm (Reference 360 nm).[1]

Gradient Program

The gradient is designed to elute the polar mono-acids early and the lipophilic diester late.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial equilibration |

| 10.0 | 90 | Linear ramp to elute diester |

| 12.0 | 90 | Wash lipophilic contaminants |

| 12.1 | 40 | Return to initial |

| 15.0 | 40 | Re-equilibration |

Sample Preparation[5][7]

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

-

Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50 mix).

-

Caution: Do not dissolve directly in 100% water; the compound will precipitate.[1]

-

System Suitability Criteria

-

Retention Time (RT): Main peak expected ~8.5 - 9.5 min.[1]

-

Tailing Factor:

.[1] -

Resolution:

between main peak and any nearest impurity.[1]

Protocol 2: Structural Validation (NMR Spectroscopy)

Objective: Confirm the presence of both ester groups and the para-substitution pattern.

Instrument: 400 MHz (or higher) NMR.

Solvent:

Key Diagnostic Signals ( NMR)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.00 | Doublet (d) | 2H | Ar-H (Ortho to Et-Ester) | Part of AA'BB' system; indicates para-substitution.[1] |

| 7.35 | Doublet (d) | 2H | Ar-H (Ortho to Acetate) | Shielded relative to the other aromatics.[1] |

| 4.36 | Quartet (q) | 2H | Characteristic ethyl ester methylene.[1] | |

| 3.58 | Singlet (s) | 2H | Benzylic protons; confirms acetate linker.[1] | |

| 1.44 | Singlet (s) | 9H | Critical: Confirms intact tert-butyl group.[1][6] | |

| 1.38 | Triplet (t) | 3H | Ethyl ester methyl group.[1] |

Interpretation: The integration ratio of the tert-butyl singlet (9H) to the benzylic singlet (2H) must be exactly 4.5:1 . A lower ratio indicates loss of the tert-butyl group (acidic hydrolysis or thermal elimination).[1]

Protocol 3: Thermal Stability & GC-MS Caveats

While GC-MS is useful for volatile esters, the tert-butyl group undergoes McLafferty rearrangement or thermal elimination of isobutylene at high temperatures (

If GC-MS is required:

-

Injector: Use Cold On-Column or PTV (Programmed Temperature Vaporization) injection starting at 40°C.[1]

-

Ionization: Use Chemical Ionization (CI) with Methane/Ammonia if possible to see the molecular ion

.[1] Electron Impact (EI) often obliterates the molecular ion, showing only

Recommendation: Rely on HPLC-MS (ESI+) for mass confirmation (

Visualizing the Orthogonal Strategy

The following diagram illustrates why this specific molecule is synthesized and how its dual-ester nature is exploited in drug development.

Caption: Orthogonal deprotection pathways allowing selective reaction at either the aliphatic or aromatic terminus.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Esters for stability profiles of t-butyl vs ethyl esters).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl phenylacetate derivatives. Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] (Standard reference for Reverse Phase gradient design).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. scielo.br [scielo.br]

- 5. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Esters [organic-chemistry.org]

Application Notes and Protocols: The Strategic Use of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in the Synthesis of Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, a versatile diester building block, in the context of active pharmaceutical ingredient (API) synthesis. The primary focus of this document is its strategic application in the synthesis of Repaglinide , an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. We will dissect a plausible and scientifically grounded synthetic pathway, elucidating the rationale behind the choice of reagents and reaction conditions. This guide offers detailed experimental protocols, data tables for process optimization, and visual diagrams to facilitate a comprehensive understanding of the synthetic workflow.

Introduction: The Versatility of a Differentially Protected Phenylacetate Diester

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known as ethyl 4-(2-(tert-butoxy)-2-oxoethyl)benzoate, is a substituted phenylacetic acid derivative with two distinct ester functionalities. The presence of both a tert-butyl ester and an ethyl ester on the same molecule offers a significant strategic advantage in multi-step organic synthesis, particularly in the construction of complex APIs. This differential protection allows for the selective deprotection of one ester group while the other remains intact, enabling regioselective modifications of the molecule.

The tert-butyl ester is labile under acidic conditions, readily cleaved to the corresponding carboxylic acid, while the ethyl ester is more robust and typically requires harsher conditions, such as strong base or acid catalysis with heat, for hydrolysis. This orthogonality is a cornerstone of modern synthetic strategy, allowing for a more controlled and efficient construction of the target molecule.

Application in the Synthesis of Repaglinide: A Strategic Approach

Repaglinide, chemically known as (S)-2-ethoxy-4-[[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid, is a potent oral antidiabetic drug.[1][2] A key intermediate in its synthesis is 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid .[1][2][3] This application note details a proposed synthetic route to this crucial intermediate starting from 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

The overall synthetic strategy involves two key transformations:

-

Selective Hydrolysis: The selective removal of the tert-butyl ester to unmask the acetic acid moiety.

-

Regioselective Ethoxylation: The introduction of an ethoxy group at the 3-position of the benzene ring.

Proposed Synthetic Pathway

The proposed synthetic pathway from 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate to the key Repaglinide intermediate is illustrated below.

Caption: Proposed synthesis of Repaglinide intermediate.

Detailed Experimental Protocols

Synthesis of Ethyl 4-(carboxymethyl)benzoate (Intermediate 1)

Principle: The selective cleavage of the tert-butyl ester in the presence of the ethyl ester is achieved under mild acidic conditions. The stability of the tertiary carbocation formed from the tert-butyl group facilitates this selective deprotection.[4] While strong acids like trifluoroacetic acid (TFA) are effective, Lewis acids such as zinc bromide (ZnBr₂) can also be employed for this transformation, sometimes offering improved selectivity.[5][6]

Protocol: Selective Hydrolysis using Zinc Bromide

-

Reaction Setup: To a solution of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (1.0 eq) in dichloromethane (DCM, 10 volumes), add zinc bromide (ZnBr₂, 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 4-(carboxymethyl)benzoate.

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid (Key Intermediate 2)